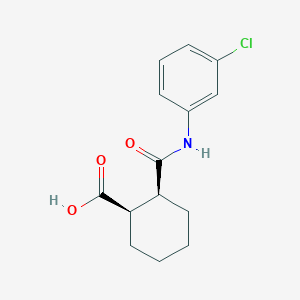
cis-N-(3-Chlorophenyl)hexahydrophthalamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-N-(3-Chlorophenyl)hexahydrophthalamic acid: is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.742 g/mol It is known for its unique structure, which includes a chlorophenyl group attached to a hexahydrophthalamic acid moiety
Preparation Methods
The synthesis of cis-N-(3-Chlorophenyl)hexahydrophthalamic acid typically involves the reaction of 3-chloroaniline with hexahydrophthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene or xylene , and a catalyst, such as pyridine or triethylamine . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
cis-N-(3-Chlorophenyl)hexahydrophthalamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as or , resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols , forming new derivatives.
Scientific Research Applications
cis-N-(3-Chlorophenyl)hexahydrophthalamic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-N-(3-Chlorophenyl)hexahydrophthalamic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes , leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is thought to involve signal transduction pathways and gene expression regulation .
Comparison with Similar Compounds
cis-N-(3-Chlorophenyl)hexahydrophthalamic acid can be compared with other similar compounds, such as:
cis-N-(2,3-Dichlorophenyl)hexahydrophthalamic acid: This compound has two chlorine atoms on the phenyl ring, which may alter its reactivity and biological activity.
cis-N-(4-Chlorophenyl)hexahydrophthalamic acid: The position of the chlorine atom on the phenyl ring can influence the compound’s properties and applications.
Properties
Molecular Formula |
C14H16ClNO3 |
|---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
(1R,2S)-2-[(3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7H2,(H,16,17)(H,18,19)/t11-,12+/m0/s1 |
InChI Key |
IASQCMHOTKBIGQ-NWDGAFQWSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




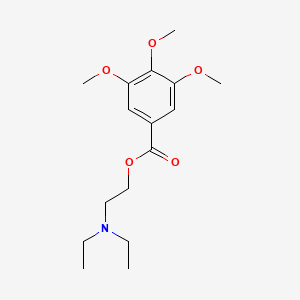


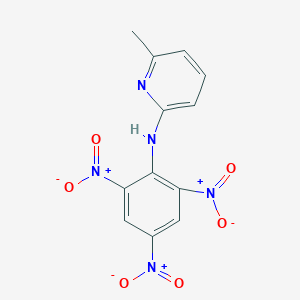


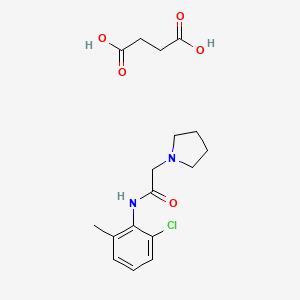
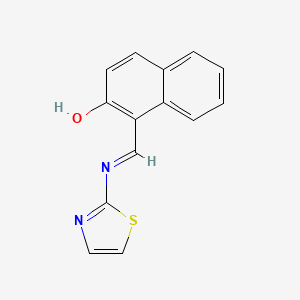
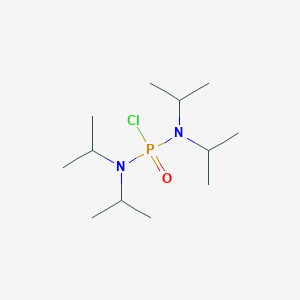
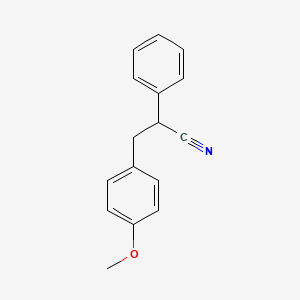
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

